molecular formula C8H8N2O2 B145252 Prop-2-enyl pyrazine-2-carboxylate CAS No. 132172-97-5

Prop-2-enyl pyrazine-2-carboxylate

Cat. No. B145252
M. Wt: 164.16 g/mol
InChI Key: PMUVYSFTPNYAAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prop-2-enyl pyrazine-2-carboxylate is a chemical compound that belongs to the family of pyrazine derivatives. It is widely used in the food industry as a flavoring agent due to its unique aroma and taste. In recent years, it has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of prop-2-enyl pyrazine-2-carboxylate is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been found to activate the Nrf2 pathway, which is responsible for the regulation of antioxidant and anti-inflammatory genes. It also inhibits the NF-κB pathway, which is responsible for the regulation of inflammatory genes.

Biochemical And Physiological Effects

Prop-2-enyl pyrazine-2-carboxylate has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the body. It also inhibits the growth of cancer cells and induces apoptosis. Additionally, it has been found to improve liver function and reduce liver damage in rats.

Advantages And Limitations For Lab Experiments

One of the main advantages of using prop-2-enyl pyrazine-2-carboxylate in lab experiments is its low toxicity. It has been found to be safe for use in animals and humans. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using prop-2-enyl pyrazine-2-carboxylate in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on prop-2-enyl pyrazine-2-carboxylate. One area of interest is its potential use as a therapeutic agent for the treatment of liver diseases. Another area of interest is its potential use as a chemopreventive agent for the prevention of cancer. Additionally, further research is needed to fully understand the mechanism of action of prop-2-enyl pyrazine-2-carboxylate and to identify any potential side effects.

Synthesis Methods

Prop-2-enyl pyrazine-2-carboxylate can be synthesized by the reaction of 2,3-dimethylpyrazine with acryloyl chloride in the presence of a base. The reaction yields prop-2-enyl pyrazine-2-carboxylic acid, which is then esterified with ethanol to obtain prop-2-enyl pyrazine-2-carboxylate.

Scientific Research Applications

Prop-2-enyl pyrazine-2-carboxylate has shown potential therapeutic applications in various scientific research studies. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. In a study conducted on rats, prop-2-enyl pyrazine-2-carboxylate was found to reduce oxidative stress and inflammation in the liver. In another study, it was found to inhibit the growth of cancer cells in vitro.

properties

CAS RN

132172-97-5

Product Name

Prop-2-enyl pyrazine-2-carboxylate

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

prop-2-enyl pyrazine-2-carboxylate

InChI

InChI=1S/C8H8N2O2/c1-2-5-12-8(11)7-6-9-3-4-10-7/h2-4,6H,1,5H2

InChI Key

PMUVYSFTPNYAAQ-UHFFFAOYSA-N

SMILES

C=CCOC(=O)C1=NC=CN=C1

Canonical SMILES

C=CCOC(=O)C1=NC=CN=C1

Origin of Product

United States

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